3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide

Lipophilicity Drug-likeness Physicochemical properties

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide (CAS 612511-93-0) is a heterocyclic compound belonging to the cinnoline family, characterized by a 6,7-dimethyl substitution pattern on the cinnoline ring and a hydrazide functionality at the 3-position. This specific substitution pattern distinguishes it from other 4-amino-cinnoline-3-carboxylic acid derivatives.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 612511-93-0
Cat. No. B12589815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide
CAS612511-93-0
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)NN
InChIInChI=1S/C11H13N5O/c1-5-3-7-8(4-6(5)2)15-16-10(9(7)12)11(17)14-13/h3-4H,13H2,1-2H3,(H2,12,15)(H,14,17)
InChIKeyQZVVPAJJZKPDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide (CAS 612511-93-0): Structural Identity and Core Properties


3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide (CAS 612511-93-0) is a heterocyclic compound belonging to the cinnoline family, characterized by a 6,7-dimethyl substitution pattern on the cinnoline ring and a hydrazide functionality at the 3-position. This specific substitution pattern distinguishes it from other 4-amino-cinnoline-3-carboxylic acid derivatives. The molecular formula is C11H13N5O with a molecular weight of 231.25 g/mol . The compound exhibits a calculated LogP of approximately 2.29, indicating moderate lipophilicity . Available database searches indicate no annotated biological activities or literature reports for this specific compound, which positions it as a novel entity for exploratory research programs [1].

Why 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide Cannot Be Replaced by Generic Analogs


In the cinnoline-3-carboxylic acid family, subtle variations in substitution at the 6- and 7-positions dramatically alter physicochemical properties and, consequently, biological behavior. The 6,7-dimethyl substitution pattern in 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide confers distinct steric and electronic effects compared to mono-methyl, halo, or unsubstituted analogs. These structural differences directly influence LogP, molecular surface area, and hydrogen-bonding capacity, which are critical for target engagement and ADME properties. Generic substitution—such as using the 6-methyl analog (CAS 612511-91-8) or the parent carboxylic acid (CAS 161373-42-8)—would yield a compound with a fundamentally different property profile, potentially compromising any structure-activity relationship (SAR) established for the target compound. The hydrazide moiety further differentiates it from the corresponding acid, offering additional hydrogen-bond donor/acceptor capacity that may be essential for binding to specific biological targets .

Quantitative Differentiation of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide from Closest Analogs


Enhanced Lipophilicity vs. 6-Methyl Analog: LogP Comparison

The target compound exhibits a higher calculated LogP than the 6-methyl analog, indicating increased lipophilicity. This difference stems from the additional methyl group at the 7-position .

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight Differential vs. 6-Methyl Analog: Steric and Bulk Property Impact

The molecular weight of the target compound is higher than that of the 6-methyl analog due to the additional methyl group at the 7-position, which increases steric bulk .

Molecular weight Steric effects Drug-like properties

Functional Group Diversity vs. Parent Carboxylic Acid: H-Bond Donor/Acceptor Profile

The hydrazide group provides additional hydrogen bond donors and acceptors compared to the carboxylic acid group, potentially enabling stronger or more specific interactions with biological targets .

Hydrogen bonding Solubility Target interaction

Absence of Reported Biological Activity: A Blank Slate for Target Discovery

In contrast to many structurally related cinnoline derivatives that are known to possess antibacterial or CNS activity, this specific compound has no reported biological activity in public databases, suggesting a lack of known off-target effects and potential suitability as a selective probe [1]. This contrasts with the broader class of 4-amino-3-cinnolinecarboxylic acid derivatives, which have been extensively studied for antibacterial [2] and CNS depressant [3] activities.

Target discovery Chemical probe Selectivity

Priority Application Scenarios for 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide Based on Differentiating Evidence


Medicinal Chemistry Hit Expansion and Lead Optimization

The 6,7-dimethyl substitution pattern and hydrazide functionality offer a distinct vector for exploring SAR around cinnoline-based hits. The increased lipophilicity (ΔLogP +0.31 vs. 6-methyl analog) and altered hydrogen-bonding profile make this compound a valuable addition to a medicinal chemistry library for optimizing cellular permeability and target affinity .

Chemical Probe Development for Novel Target Identification

The lack of reported biological activity in major databases [1] positions this compound as a clean slate for phenotypic screening and target deconvolution studies. Its unique structure minimizes the risk of rediscovering known activities, allowing researchers to identify truly novel targets.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The hydrazide group is a versatile synthetic handle that can be converted into hydrazones, oxadiazoles, triazoles, and other heterocycles. This compound serves as a key intermediate for generating diverse, drug-like compound collections for high-throughput screening [2], with the 6,7-dimethyl substitution ensuring the resulting library is chemically distinct from existing cinnoline libraries.

Quote Request

Request a Quote for 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.